Advanced Structural Elucidation: 1H and 13C NMR Profiling of 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine
Advanced Structural Elucidation: 1H and 13C NMR Profiling of 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine
Executive Overview
The structural elucidation of highly substituted, sterically hindered biaryl-like systems requires a rigorous analytical approach. 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine is a complex heterocyclic scaffold characterized by severe steric crowding around the C–N inter-ring bond. As a Senior Application Scientist, I approach the NMR assignment of this molecule not merely as a list of chemical shifts, but as a dynamic puzzle governed by electronic induction, anisotropic shielding, and restricted conformational freedom. This whitepaper provides a comprehensive, self-validating methodology for predicting, assigning, and verifying the H and C NMR spectra of this compound.
Conformational Dynamics & Atropisomerism
Before analyzing the chemical shifts, we must establish the causality of the molecule's 3D geometry, as spatial arrangement directly dictates the NMR magnetic environment.
The N-aryl linkage between the pyridine and pyrrole rings is subject to extreme steric hindrance. If the molecule were to adopt a planar conformation, the bulky 3-bromo substituent on the pyridine ring and the 2'-methyl group on the pyrrole ring would experience a massive steric clash. To relieve this Pauli repulsion, the pyrrole ring is forced into an orthogonal geometry (dihedral angle 90°) relative to the pyridine plane[1].
Because the energy barrier to rotation around the C2(pyridine)–N1'(pyrrole) bond is exceptionally high at room temperature, the molecule exhibits restricted rotation on the NMR timescale, leading to atropisomerism [1]. This phenomenon breaks the local symmetry of the 2,5-dimethylpyrrole ring, desymmetrizing the system and rendering the two pyrrole methyl groups and the two methine protons chemically non-equivalent.
Conformational dynamics leading to restricted C-N bond rotation and atropisomerism.
H NMR Spectral Causality & Assignments
The H NMR spectrum is defined by the rigid, orthogonal conformation of the molecule. Table 1 summarizes the predicted shifts, multiplicities, and the physical causality behind each assignment.
Table 1: Predicted H NMR Chemical Shifts (500 MHz, CDCl , 298 K)
| Position | Shift ( , ppm) | Multiplicity | Int. | (Hz) | Causality / Assignment Notes |
| Pyridine C6-H | 8.71 | d | 1H | ~2.0 | Strongly deshielded by the adjacent electronegative Pyridine Nitrogen and the meta-Bromo group[2]. |
| Pyridine C4-H | 8.06 | d | 1H | ~2.0 | Deshielded by the ortho-Bromo group (heavy atom effect) but slightly shielded by the ortho-Methyl group. |
| Pyrrole C3'-H | 6.02 | d | 1H | ~3.0 | Desymmetrized by restricted rotation; resides in the deshielding cone of the proximate 3-Bromo group[1]. |
| Pyrrole C4'-H | 5.85 | d | 1H | ~3.0 | Desymmetrized by restricted rotation; typical shift for 1-arylpyrroles[3]. |
| Pyridine C5-CH | 2.35 | s | 3H | - | Typical chemical shift for an aromatic methyl group on an electron-deficient pyridine ring. |
| Pyrrole C2'-CH | 2.10 | s | 3H | - | Desymmetrized; sterically compressed against the 3-Bromo group, causing a slight downfield shift. |
| Pyrrole C5'-CH | 1.95 | s | 3H | - | Desymmetrized; shielded by the anisotropic ring current of the orthogonal pyridine ring[4]. |
Expert Insight: In an unhindered system, the pyrrole protons would appear as a single resonance (e.g., 5.88 ppm in 1-(4-bromophenyl)-2,5-dimethylpyrrole)[3]. The splitting of the pyrrole signals into distinct doublets and singlets is the definitive spectroscopic signature of the restricted rotation.
C NMR Spectral Causality & Assignments
The C NMR spectrum requires careful interpretation of substituent effects (inductive vs. resonance). Because the pyrrole ring is orthogonal, its resonance electron-donation into the pyridine ring is completely severed. It acts purely as an inductive electron-withdrawing group (EWG).
Table 2: Predicted C NMR Chemical Shifts (125 MHz, CDCl , 298 K)
| Position | Shift ( , ppm) | Type | Causality / Assignment Notes |
| Pyridine C2 | 152.0 | C | Strongly deshielded by the adjacent Pyridine Nitrogen and the inductive pull of the N-pyrrole linkage. |
| Pyridine C6 | 148.5 | CH | Deshielded by the adjacent Pyridine Nitrogen. |
| Pyridine C4 | 142.0 | CH | Deshielded by the ortho-Bromo substituent. |
| Pyridine C5 | 137.5 | C | Shifted downfield by the direct attachment of the methyl group (+9 ppm effect). |
| Pyrrole C2' | 130.5 | C | Desymmetrized quaternary pyrrole carbon; affected by orthogonal steric compression. |
| Pyrrole C5' | 128.0 | C | Desymmetrized quaternary pyrrole carbon. |
| Pyridine C3 | 118.5 | C | Exhibits an upfield shift due to the heavy atom effect of the Bromine substitution[2]. |
| Pyrrole C3' | 108.0 | CH | Desymmetrized pyrrole methine carbon. |
| Pyrrole C4' | 106.5 | CH | Desymmetrized pyrrole methine carbon. |
| Pyridine C5-CH | 18.0 | CH | Standard shift for a pyridine-bound methyl carbon. |
| Pyrrole C2'-CH | 13.5 | CH | Desymmetrized pyrrole methyl carbon. |
| Pyrrole C5'-CH | 12.0 | CH | Desymmetrized pyrrole methyl carbon. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the NMR acquisition must be executed as a self-validating system. A simple 1D spectrum is insufficient to prove the desymmetrization; orthogonal 2D techniques are mandatory.
Step 1: Sample Preparation & Environmental Control Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of CDCl containing 0.03% v/v Tetramethylsilane (TMS). CDCl is specifically selected because the molecule is non-polar, and it provides a stable deuterium lock signal while avoiding the exchangeable proton masking common in protic solvents.
Step 2: Instrument Calibration Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Perform precise tuning and matching for both H and C frequencies to maximize the signal-to-noise ratio (SNR). Execute rigorous gradient shimming (Z1–Z5) until the TMS peak linewidth at half-height is < 0.5 Hz. This resolution is critical for resolving the ~2.0 Hz meta-couplings on the pyridine ring.
Step 3: 1D Acquisition Acquire the H spectrum (16 scans, 30° pulse) and C spectrum (1024 scans, WALTZ-16 decoupling). Crucially, set the relaxation delay (D1) to 2.0 seconds. This ensures complete longitudinal relaxation ( ) for accurate integration, which is the only way to mathematically verify the 1:1:1:1 ratio of the desymmetrized pyrrole protons and methyls.
Step 4: 2D Orthogonal Validation (The Proof) Execute the following 2D sequence to lock in the structural proof:
Self-validating 2D NMR workflow for definitive structural and conformational assignment.
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HSQC: Validates the direct C–H attachments, definitively separating the pyrrole methines from the pyridine methines.
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HMBC: Maps 2- and 3-bond couplings. The correlation from the Pyridine C5-methyl protons to C4 and C6 will definitively anchor the pyridine framework.
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NOESY / EXSY: This is the critical step. If rotation is slow but occurring on the NMR timescale, EXSY cross-peaks will appear between the two pyrrole methyl signals. If the rotation is completely locked, NOESY will show distinct spatial proximities (e.g., a strong NOE between the C2'-CH and the Pyridine C4-H), proving the orthogonal atropisomeric state[1].
References
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Title: Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole Source: Chalcogenide Letters URL: [Link]
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Title: Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
Sources
- 1. Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR [m.chemicalbook.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]
